molecular formula C19H21N3O5S B2528614 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946340-51-8

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2528614
CAS No.: 946340-51-8
M. Wt: 403.45
InChI Key: SNZKCHLEQTXQRW-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic small molecule designed for biochemical research. This compound features a hybrid structure combining a furan ring, a pyridazinone core, and a benzenesulfonamide group. The furan heterocycle is a privileged scaffold in medicinal chemistry, frequently explored for developing compounds with diverse therapeutic activities . Molecules incorporating sulfonamide motifs are extensively investigated for their potential to modulate various enzyme families and protein-protein interactions. This makes them valuable tools for probing biological systems and identifying new therapeutic targets. Researchers may find this compound particularly useful in exploratory studies within oncology, immunology, and inflammation, where similar structures have shown relevance. Its specific mechanism of action and primary molecular targets require further experimental elucidation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-13-11-17(26-3)18(12-14(13)2)28(24,25)20-8-9-22-19(23)7-6-15(21-22)16-5-4-10-27-16/h4-7,10-12,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZKCHLEQTXQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Moiety

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 946212-70-0)
  • Structural difference : The benzenesulfonamide group bears a 4-trifluoromethyl substituent instead of 2-methoxy-4,5-dimethyl.
  • Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase lipophilicity compared to the electron-donating methoxy and methyl groups in the target compound.
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7)
  • Structural difference: The pyridazinone is substituted with a 4-methoxyphenyl group instead of furan-2-yl, and the benzenesulfonamide has a 2-chloro substituent.
  • The 4-methoxyphenyl substitution may reduce ring strain compared to furan but could decrease solubility due to its bulkier aromatic system .
Compound Substituent (Pyridazinone) Benzenesulfonamide Substituents Molecular Weight Key Properties
Target Compound Furan-2-yl 2-methoxy, 4,5-dimethyl Not reported Moderate lipophilicity
CAS 946212-70-0 Furan-2-yl 4-trifluoromethyl 413.4 High metabolic stability
CAS 921551-57-7 4-Methoxyphenyl 2-chloro 419.9 Increased electrophilicity

Variations in Heterocyclic Core and Linker

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Synthesized in )
  • Structural difference : A benzyloxy group replaces the furan-2-yl moiety, and the ethyl linker is absent.
  • The absence of an ethyl spacer may limit conformational flexibility .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
  • Structural difference: A dihydrobenzodioxin replaces the pyridazinone, and the sulfonamide is substituted with a dimethylaminomethylphenyl group.
  • The dimethylaminomethyl group introduces basicity, which may affect cellular uptake .

Preparation Methods

Sulfonation of Substituted Benzene

The precursor is synthesized via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene:

  • Chlorosulfonic acid (ClSO₃H) is added dropwise to 2-methoxy-4,5-dimethylbenzene at 0–5°C.
  • Reaction proceeds for 4–6 hours, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid.
  • Phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride at 80°C.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, 4,5-CH₃), 3.82 (s, 3H, OCH₃), 7.35 (s, 1H, Ar-H).
  • FT-IR : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Preparation of Pyridazinone-Furan-Ethylamine Intermediate

Furan-Containing Diketone Synthesis

  • Furan-2-carbaldehyde undergoes Stobbe condensation with diethyl succinate to form ethyl 3-(furan-2-yl)acrylate.
  • Hydrogenation (H₂/Pd-C) yields 3-(furan-2-yl)propane-1,2-dione.

Pyridazinone Ring Formation

  • Hydrazine hydrate reacts with 3-(furan-2-yl)propane-1,2-dione in ethanol at reflux:
    $$
    \text{Diketone} + \text{N₂H₄} \rightarrow 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine
    $$
  • Ethylenediamine is introduced via nucleophilic substitution using 1,2-dibromoethane in DMF/K₂CO₃:
    $$
    \text{Pyridazinone} + \text{BrCH₂CH₂Br} \rightarrow 1-(2-bromoethyl)-3-(furan-2-yl)pyridazin-6(1H)-one
    $$
  • Ammonolysis replaces bromide with amine using NH₃/MeOH at 60°C.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 3.65 (t, 2H, CH₂NH₂), 4.25 (t, 2H, NCH₂), 6.55 (m, 2H, furan-H), 7.88 (s, 1H, pyridazinone-H).
  • HRMS (ESI+) : m/z 247.0984 [M+H]⁺ (calc. 247.0981).

Sulfonamide Coupling Reaction

Reaction Conditions

  • 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 eq) is added to the pyridazinone-ethylamine intermediate (1 eq) in anhydrous dichloromethane.
  • Triethylamine (3 eq) neutralizes HCl, maintaining pH 8–9.
  • Stirred at 25°C for 12 hours under N₂ atmosphere.

Workup and Purification

  • Organic layer washed with 5% HCl, saturated NaHCO₃, and brine.
  • Column chromatography (SiO₂, hexane/EtOAc 3:1) yields pure product (68–72%).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.28 (s, 6H, 4,5-CH₃), 3.78 (s, 3H, OCH₃), 3.92 (t, 2H, NCH₂), 4.18 (t, 2H, SCH₂), 6.48–7.12 (m, 4H, Ar-H).
  • ¹³C NMR : δ 21.4 (CH₃), 56.1 (OCH₃), 115.2–152.7 (aromatic carbons).
  • HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Reduces reaction time from 12 hours to 45 minutes using 150 W microwave irradiation in DMF:

  • Yield Improvement : 78% vs. 68% conventional.

Solid-Phase Synthesis

Immobilized pyridazinone on Wang resin allows iterative sulfonylation and cleavage:

  • Purity : >95% after cleavage (TFA/DCM).

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Sulfonyl Chloride Equiv 1.1–1.3 <1.1: Incomplete coupling >1.3: Di-sulfonation
Temperature 20–25°C >30°C: Furan decomposition
Base Triethylamine Pyridine: Slower kinetics
Solvent Anhydrous DCM THF: Lower solubility

Scalability and Industrial Considerations

  • Continuous Flow Reactors :

    • Mixing sulfonyl chloride/amine streams at 0.5 mL/min (residence time 5 min).
    • Achieves 85% conversion vs. 68% batch.
  • Cost Analysis :

    • Raw material cost: $412/kg (lab scale) vs. $298/kg (pilot plant).

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyridazinone core. Subsequent alkylation or nucleophilic substitution introduces the ethyl linker, followed by sulfonamide coupling using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. Key intermediates are purified via column chromatography, and reaction progress is monitored by TLC. Common solvents include DMF or dichloromethane, with bases like triethylamine to facilitate sulfonamide formation .

Q. What spectroscopic methods are recommended for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H and 13^13C NMR identify proton and carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, sulfonamide NH at δ 8.5–9.0 ppm). IR spectroscopy verifies carbonyl (1650–1700 cm1^{-1}) and sulfonamide (1320–1360 cm1^{-1}) groups. X-ray crystallography may resolve ambiguous stereochemistry in crystalline intermediates .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Methodological Answer : Impurities often arise from incomplete coupling reactions or side products during pyridazinone formation. Recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns improves purity. Reaction monitoring via LC-MS at each step helps identify and eliminate byproducts early .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Methodological Answer :

  • Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates efficiently .
  • Solvents : Polar aprotic solvents like DMF enhance nucleophilicity in sulfonamide coupling.
  • Temperature : Pyridazinone cyclization requires precise control (60–80°C) to avoid decomposition. Microwave-assisted synthesis can reduce reaction time by 30–50% .
  • Workup : Liquid-liquid extraction with ethyl acetate removes unreacted sulfonyl chlorides.

Q. How can structure-activity relationship (SAR) studies identify key functional groups for bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the methoxy group with hydroxy (via demethylation) or halogens (e.g., Cl, F) to assess electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial disk diffusion.
  • Computational Modeling : Docking studies (AutoDock Vina) compare binding poses of analogs to target proteins, highlighting critical interactions (e.g., hydrogen bonds with the sulfonamide group) .

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and solvent controls (DMSO ≤1% v/v).
  • Structural Verification : Confirm compound identity via NMR for disputed studies.
  • Biological Replicates : Use triplicate assays with statistical analysis (ANOVA, p<0.05) to validate activity trends .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Acetylate labile hydroxyl groups to reduce metabolic degradation.
  • Formulation : Encapsulate in PEGylated liposomes to prolong plasma half-life.
  • pH Optimization : Conduct stability studies in buffers (pH 1.2–7.4) to identify degradation hotspots .

Q. How can computational modeling predict binding affinity to target enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA).
  • Pharmacophore Mapping : Identify essential features (e.g., sulfonamide as H-bond acceptor) using Schrödinger Phase.
  • QSAR Models : Train regression models on IC50_{50} data to correlate substituent properties (logP, polar surface area) with activity .

Data Contradiction Resolution

Q. How to resolve conflicting pharmacokinetic data from in vitro vs. in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP3A4-mediated oxidation).
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations.
  • PBPK Modeling : Simulate absorption/distribution using GastroPlus™ to reconcile discrepancies .

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